molecular formula C17H28N4O7S B3269426 (R)-(+)-Timolol Maleate CAS No. 50929-98-1

(R)-(+)-Timolol Maleate

Cat. No. B3269426
CAS RN: 50929-98-1
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-UHFFFAOYSA-N
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Description

Timolol is a non-selective beta-adrenergic blocker used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma . It is also used in tablet form as a drug to treat hypertension . Timolol was first approved by the FDA in 1978 . This drug is marketed by several manufacturers and is an effective agent for the management of conditions such as open-angle glaucoma and hypertension .


Synthesis Analysis

A stability-indicating micellar liquid chromatographic (MLC) method was developed and validated for the quantitative determination of timolol maleate ™ in the presence of its degradation products resulting from accelerated degradation . TM was subjected to stress conditions of hydrolysis (including alkaline, acidic and thermal hydrolysis) and oxidation .


Molecular Structure Analysis

The molecular formula of Timolol Maleate is C17H28N4O7S . Its average mass is 432.492 Da and its monoisotopic mass is 432.167877 Da .


Chemical Reactions Analysis

Timolol Maleate was subjected to stress conditions of hydrolysis (including alkaline, acidic and thermal hydrolysis) and oxidation . An isocratic, rapid and mobile phase saving the micellar LC method was developed with a BioBasic phenyl column (150 × 1.0 mm, 5 µm particle size) and a micellar mobile phase composed of 0.1 M sodium dodecyl sulfate, 10% of 1-propanol and 0.1% of triethylamine in 0.035 M ortho-phosphoric acid .


Physical And Chemical Properties Analysis

Timolol Maleate is a small molecule . Its average weight is 316.42 and its monoisotopic weight is 316.156911344 . Its chemical formula is C13H24N4O3S .

Mechanism of Action

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle . Timolol maleate can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses .

Safety and Hazards

Timolol Maleate should be stored locked up . It should be disposed of to an approved waste disposal plant .

Future Directions

Timolol Maleate is currently used for the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma, and for treating hypertension . In certain cases, it is used in the prevention of migraine headaches . Future research may focus on further understanding its potential phototoxicity using chemical, in silico and in vitro methods .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-ASSQPYIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50929-98-1
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2R)-, (2Z)-2-butenedioate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50929-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Timolol Maleate

CAS RN

26839-77-0, 50929-98-1, 26921-17-5
Record name (+)-Timolol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26839-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol maleate, R-enantiomer
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Timolol maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050929981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timolol maleate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757351
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Record name (R)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.668
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Record name TIMOLOL MALEATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U14B243Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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